2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione
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Overview
Description
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a naphthalene core substituted with two dimethylamino phenyl groups, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione typically involves the condensation of naphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electron Transport: Acts as an electron donor or acceptor in electronic devices, facilitating charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the naphthalene core.
1,8-Naphthalimide Derivatives: Share the naphthalene core but differ in substituent groups.
Uniqueness
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione stands out due to its unique combination of the naphthalene core and dimethylamino phenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Biological Activity
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione, also known as a naphthoquinone derivative, is an organic compound with significant potential in various biological applications. Its unique structural features, including a naphthalene backbone and two dimethylamino groups, enhance its electron-donating properties, making it a candidate for studies in pharmacology and material sciences. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H24N2O2 with a molecular weight of approximately 396.48 g/mol. The presence of dimethylamino groups contributes to its reactivity and solubility in organic solvents. The compound's structure can be represented as follows:
Anticancer Properties
Research has shown that naphthoquinone derivatives exhibit notable anticancer activity. For instance, studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels have been associated with apoptosis in cancer cells. In a study involving related naphthoquinones, concentrations between 5 and 20 µM resulted in a significant decrease in cell viability due to ROS-induced necrosis .
- Inhibition of Key Proteins: Similar compounds have been shown to inhibit proteins like Bcl-2, which is crucial for cell survival. This inhibition promotes apoptosis by allowing pro-apoptotic factors to activate .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that naphthoquinones possess antibacterial and antifungal activities:
- Bacterial Inhibition: Studies suggest that naphthoquinones can inhibit bacterial growth by disrupting cellular functions and inducing oxidative stress .
- Fungal Activity: Compounds similar to this naphthoquinone have demonstrated antifungal activity against various strains, making them potential candidates for developing new antifungal agents .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity: The electron-rich nature of the dimethylamino groups enhances electrophilic aromatic substitution reactions.
- Nucleophilic Addition: The dione functionality allows nucleophiles to attack the carbonyl carbon atoms, leading to various biochemical interactions.
- Cellular Uptake: The compound's solubility facilitates its uptake into cells where it can exert its effects more effectively.
Study on Anticancer Effects
A notable study examined the effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and lung cancer cells at concentrations ranging from 5 to 25 µM. The mechanism was linked to increased ROS production and subsequent apoptosis .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed promising inhibitory effects at low concentrations (10-50 µg/mL), suggesting its potential as a therapeutic agent against infections .
Properties
CAS No. |
144295-24-9 |
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Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2,3-bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C26H24N2O2/c1-27(2)19-13-9-17(10-14-19)23-24(18-11-15-20(16-12-18)28(3)4)26(30)22-8-6-5-7-21(22)25(23)29/h5-16H,1-4H3 |
InChI Key |
YZODEUWQNKHMIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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